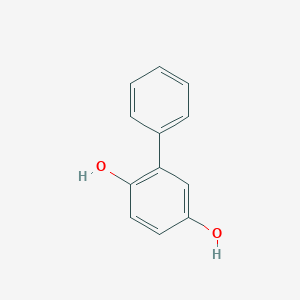

Phenylhydroquinone

説明

Contextualization within Biphenyl (B1667301) and Hydroquinone (B1673460) Chemical Space

Phenylhydroquinone, with the chemical formula C12H10O2, is structurally a derivative of both biphenyl and hydroquinone. ontosight.ai It belongs to the class of biphenyls, which are organic compounds consisting of two phenyl rings connected by a single bond. ontosight.airesearchgate.net The presence of hydroxyl groups on one of the phenyl rings also places it in the hydroquinone family, which are aromatic compounds containing two hydroxyl groups attached to a benzene (B151609) ring. cymitquimica.com This dual character imparts a unique set of chemical properties to this compound, influencing its reactivity, solubility, and potential applications. ontosight.aicymitquimica.com Its structure, featuring a biphenyl backbone with hydroxyl groups, allows it to exhibit properties typical of phenols. ontosight.ai

Historical Trajectories in this compound Investigations

Early investigations into this compound were often linked to its role as a metabolite of o-phenylphenol (OPP), a widely used fungicide and disinfectant. nih.govnih.gov Research from the late 20th century began to explore the metabolic pathways of OPP, identifying this compound as a key intermediate. nih.gov Initial studies focused on its toxicological implications, particularly in the context of OPP-induced carcinogenesis in animal models. nih.govinchem.org A significant finding from this era was the discovery that the conversion of this compound to phenylbenzoquinone could be mediated by enzymes like prostaglandin (B15479496) (H) synthase, a process believed to be crucial in the toxic effects observed in the urinary bladder and kidneys of rats. nih.govinchem.org

Foundational Research Hypotheses and Open Questions Regarding this compound

A central hypothesis in early this compound research was its role as a pro-toxicant in o-phenylphenol toxicity. The prevailing theory suggested a two-step activation process: the initial conversion of OPP to this compound in the liver, followed by its oxidation to the reactive phenylbenzoquinone in target tissues like the urinary tract. nih.gov This led to investigations into the genotoxic potential of this compound and its oxidized derivatives. nih.gov

However, many questions remain. The precise mechanisms of its action in various biological systems are still under investigation. While its antioxidant properties are recognized, the full extent and applicability of this characteristic in different contexts, from materials science to biological systems, require further exploration. ontosight.aicymitquimica.com Additionally, the development of more efficient and environmentally benign synthesis methods continues to be an area of active research.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-phenylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZKKZXWDBOGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051553 | |

| Record name | Biphenyl-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079-21-6 | |

| Record name | Phenylhydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylhydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylhydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-2,5-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Biphenyl-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-2,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPT41T80FJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Chemical Derivatization of Phenylhydroquinone

Established Synthetic Methodologies for Phenylhydroquinone

The synthesis of this compound can be achieved through various chemical and biological routes. These methods are broadly categorized into convergent and linear synthesis strategies, as well as biosynthetic pathways.

Convergent and Linear Synthesis Strategies

A documented method for synthesizing this compound involves the reaction of hydroquinone (B1673460) with a benzenediazonium (B1195382) compound. google.com This process is typically conducted in an aqueous mixture, maintaining the pH between 3 and 9. google.com To optimize the reaction and minimize the formation of byproducts like dithis compound, a water-immiscible solvent for this compound that is not a good solvent for hydroquinone can be used, creating a two-phase mixture. google.com Vigorous mixing allows the this compound to dissolve in the organic solvent as it is formed. google.com The reaction temperature can range from approximately 0°C to 200°C. google.com

| Synthesis Parameter | Recommended Conditions |

| Reactants | Hydroquinone, Benzenediazonium compound |

| Solvent System | Water, optional water-immiscible solvent (e.g., halogenated hydrocarbons) |

| pH Range | 3 to 9 (preferably 5 to 7) |

| Temperature Range | 0°C to 200°C (preferably 15°C to 95°C) |

This table summarizes the key parameters for the synthesis of this compound from hydroquinone and a benzenediazonium compound. google.com

Biosynthetic Pathways and Metabolic Conversions (e.g., from ortho-Phenylphenol)

This compound is a significant metabolite of ortho-phenylphenol (OPP), a widely used fungicide and antibacterial agent. oup.comdergipark.org.tr The metabolic conversion of OPP to this compound (PHQ) is a critical step in its biological activity and subsequent transformations. oup.comiarc.fr

This conversion is primarily mediated by the cytochrome P450 monooxygenase enzyme system in the liver. oup.comdergipark.org.triarc.fr Specifically, studies have implicated rat CYP2C11 and CYP2E1, as well as human CYP1A2, in the p-hydroxylation of o-phenylphenol to form this compound. tandfonline.com Following its formation, PHQ can be further oxidized to phenylbenzoquinone (PBQ). oup.comdergipark.org.triarc.fr This secondary oxidation can be catalyzed by enzymes like prostaglandin (B15479496) (H) synthase (PGS), which is found in significant amounts in target organs like the bladder and kidney. oup.comiarc.frresearchgate.net The metabolic pathway can be summarized as follows:

ortho-Phenylphenol (OPP) → this compound (PHQ) → Phenylbenzoquinone (PBQ)

The metabolites of OPP, including PHQ, can undergo conjugation reactions with glucuronic acid or sulfate, forming conjugates that are excreted in the urine. dergipark.org.triarc.fr The relative toxicity of these compounds has been reported as PBQ > PHQ > OPP/SOPP. dergipark.org.tr

Synthesis of this compound Derivatives and Analogues

The versatile structure of this compound allows for various functionalization and modification strategies to produce a wide range of derivatives and analogues with tailored properties.

Functionalization and Structural Modification Strategies

Functionalization of the this compound scaffold is a key strategy for developing new materials and biologically active compounds. arabjchem.org For instance, the introduction of amino groups has been explored. The synthesis of (4-amino)phenyl hydroquinone has been reported, which can then be used as a monomer in polymerization reactions. researchgate.net Covalent functionalization of graphene oxide with polymers based on (p-amino)this compound has been achieved to create novel nanohybrids with enhanced optical properties. rsc.org

Furthermore, the synthesis of a novel bisphenol monomer, 4-iodophenyl hydroquinone (I-Ph-HQ), has been accomplished. jlu.edu.cn This functionalized derivative serves as a building block for creating poly(aryl ether ketone)s with halogen groups in the side chains. jlu.edu.cn The incorporation of such functional groups can significantly influence the properties of the resulting polymers. jlu.edu.cn

Preparation of this compound-Containing Polymeric Systems

This compound is a valuable monomer in the synthesis of various polymeric systems, particularly high-performance polyesters and poly(aryl ether ketone)s. google.comjlu.edu.cn These polymers often exhibit desirable properties such as high thermal stability and liquid crystallinity.

This compound is a key component in the synthesis of thermotropic liquid crystalline polyesters. scirp.orgacs.orgresearchgate.netscirp.orgsemanticscholar.org The incorporation of the phenyl-substituted hydroquinone into the polymer backbone disrupts chain packing, which lowers the crystallinity and melting point of the polyester (B1180765). scirp.orgresearchgate.netscirp.org This modification improves the processability of the polymers without compromising their mechanical and thermal performance. scirp.orgscirp.org

For example, copolyesters prepared from this compound, isosorbide (B1672297) (a chiral diol from renewable resources), and terephthalic acid have been shown to exhibit cholesteric liquid crystalline phases. scirp.orgresearchgate.netscirp.orgsemanticscholar.org These polyesters demonstrate high thermal stability, with degradation temperatures often exceeding 300°C. scirp.orgresearchgate.netsemanticscholar.org They are also soluble in aprotic solvents such as N,N-dimethylacetamide (DMAC), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP). scirp.orgresearchgate.netsemanticscholar.org

Another class of liquid crystalline polyesters involves the copolymerization of terephthalic acid and this compound with other diols like 1,4-naphthalene diol or 1,4-anthracene diol. These aromatic copolyesters also exhibit nematic liquid crystalline behavior at elevated temperatures.

| Polymer Constituent | Function/Property |

| This compound | Disrupts chain packing, lowers melting point, improves solubility, maintains thermal performance. scirp.orgresearchgate.netscirp.org |

| Isosorbide | Chiral diol from renewable resources, induces cholesteric liquid crystalline phases. scirp.orgresearchgate.netscirp.orgsemanticscholar.org |

| Terephthalic Acid | Aromatic dicarboxylic acid, provides rigidity to the polymer backbone. scirp.orgacs.org |

| 1,4-Naphthalene Diol / 1,4-Anthracene Diol | Comonomers that modify the properties of the resulting liquid crystalline polyesters. |

This table outlines the roles of key constituents in this compound-based liquid crystalline polyesters.

Organic-Inorganic Hybrid Microspheres derived from this compound

Organic-inorganic hybrid microspheres incorporating this compound derivatives have been successfully synthesized, primarily through precipitation polycondensation. researchgate.netmdpi.com This method involves the reaction of a this compound-based monomer with a crosslinking agent, such as hexachlorocyclotriphosphazene (HCCP), in a suitable solvent system. The process allows for the direct, one-pot synthesis of functional polyphosphazene microspheres. researchgate.net

Researchers have prepared a series of novel crosslinked polyphosphazene-aromatic ether organic–inorganic hybrid microspheres by reacting HCCP with various this compound derivatives. researchgate.net These derivatives often contain fluorine substituents, which influence the properties of the resulting materials. For instance, the reaction of HCCP with (3,5-ditrifluoromethyl)this compound (6FPH), (3-trifluoromethyl)this compound (3FPZF), and 2-phenylhydroquinone (TPZF) yields the corresponding microspheres, designated as 6FPZF, 3FPZF, and TPZF, respectively. researchgate.net

The formation and morphology of these microspheres are influenced by factors such as the concentration of the reactants and the specific structure of the bisphenol monomer, which affects the absorption mechanisms of oligomeric species during particle growth. researchgate.net Characterization using Fourier-transform infrared spectroscopy (FT-IR) confirms the successful polycondensation and the formation of the P-O-C linkage characteristic of the hybrid structure. researchgate.net The surface properties of the microspheres can be tailored by the choice of the this compound derivative. A notable finding is that the hydrophobicity of the microsphere surface, measured by the water contact angle, increases with a higher content of trifluoromethyl (–CF3) groups in the polymer structure. researchgate.netmdpi.com

Table 1: Examples of this compound-Derived Hybrid Microspheres This table is generated based on data from the text.

| Monomer | Crosslinker | Resulting Microsphere | Key Characteristic |

|---|---|---|---|

| (3,5-ditrifluoromethyl)this compound (6FPH) | Hexachlorocyclotriphosphazene (HCCP) | Poly[cyclotriphosphazene-co-(3,5-ditrifluoromethyl)this compound] (6FPZF) | Superhydrophobic surfaces researchgate.netdokumen.pub |

| (3-trifluoromethyl)this compound (3FPZF) | Hexachlorocyclotriphosphazene (HCCP) | Poly[cyclotriphosphazene-co-(3-trifluoromethyl)this compound] (3FPZF) | Increased hydrophobicity researchgate.net |

Polyphosphazene Architectures with this compound Moieties

Polyphosphazenes are a class of polymers featuring a backbone of alternating phosphorus and nitrogen atoms (–P=N–). wikipedia.org This inorganic backbone can be functionalized with a wide variety of organic side groups, creating hybrid materials with tunable properties. This compound and its derivatives serve as crucial organic moieties that can be incorporated into complex polyphosphazene architectures. researchgate.net

One common architecture is the cyclomatrix polyphosphazene, which is formed using a crosslinker like hexachlorocyclotriphosphazene (HCCP) and a difunctional or multifunctional organic monomer. researchgate.net In this context, this compound derivatives act as the difunctional monomer, linking the phosphazene rings to create a highly cross-linked, three-dimensional network. An example of such a material is poly[cyclotriphosphazene-co-(3,5-ditrifluoromethyl)this compound], which is utilized in the formation of the hybrid microspheres discussed previously. researchgate.netresearchgate.net

The versatility of polyphosphazene chemistry allows for the creation of more complex and controlled architectures beyond simple cyclomatrix systems. These include linear polymers, block copolymers, and highly branched structures like star polymers and dendritic molecular brushes. wikipedia.orgnih.govrsc.org While specific examples detailing the incorporation of this compound into every one of these advanced architectures are not prevalent, the fundamental synthetic routes provide a framework for their potential creation. For instance, this compound could be attached as a side group to a linear polyphosphazene chain or used as a core or branching unit in the synthesis of dendritic structures. nih.gov

Table 2: Components in this compound-Containing Polyphosphazene Architectures This table is generated based on data from the text.

| Component | Role in Architecture | Example Compound |

|---|---|---|

| Hexachlorocyclotriphosphazene (HCCP) | Crosslinking agent / Phosphazene ring source | Not Applicable |

| This compound Derivative | Difunctional organic monomer / Side group | (3,5-ditrifluoromethyl)this compound (6FPH) researchgate.net |

Design and Synthesis of Targeted this compound-Based Inhibitors

The this compound scaffold is a key structural motif in the design and synthesis of targeted enzyme inhibitors. nih.gov Research has focused on creating derivatives that can modulate the activity of specific proteins involved in cell signaling pathways, particularly those related to cell proliferation. nih.govresearchgate.net

A significant area of investigation has been the development of inhibitors for the epidermal growth factor receptor (EGF-R) associated protein tyrosine kinase (PTK). nih.gov Several families of this compound derivatives have been synthesized with the goal of creating potent antitumor agents. The synthetic strategy involves modifying the core this compound structure to optimize its interaction with the target enzyme. Biological evaluations of these compounds have demonstrated their ability to block PTK activity in in vitro assays. Furthermore, these derivatives effectively inhibit EGF-stimulated DNA synthesis in fibroblast cells that have been transfected with the EGF-R, showing IC₅₀ values in the 1-10 μM range. nih.gov These findings have helped establish structure-activity relationships, guiding the design of more potent inhibitors. nih.gov

In addition to targeting EGF-R, the biphenyl (B1667301) structure, of which this compound is a derivative, has been identified as a promising starting point for designing inhibitors of other enzymes, such as protein tyrosine phosphatase 1B (PTP 1B). arabjchem.org The goal of these inhibitors is to address metabolic disorders by modulating insulin (B600854) signaling pathways. arabjchem.org The design process for these targeted molecules often involves synthesizing new biphenyl-containing derivatives based on the this compound structure and predicting their interaction with the enzyme's active or allosteric sites through molecular docking studies. researchgate.net

Table 3: Research on this compound-Based Inhibitors This table is generated based on data from the text.

| Target Enzyme | Type of Derivative | Research Findings |

|---|---|---|

| Epidermal Growth Factor Receptor (EGF-R) Protein Tyrosine Kinase (PTK) | Various synthesized families of this compound derivatives | Demonstrated blockage of PTK activity in vitro; inhibited EGF-stimulated DNA synthesis with IC₅₀ values of 1-10 μM. nih.gov |

| EGFR Tyrosine Kinase (Allosteric Site) | Biphenyl-containing carbohydrazide (B1668358) derivatives | New derivatives were synthesized based on predictions from molecular docking studies to act as allosteric inhibitors. researchgate.net |

Reaction Mechanisms and Chemical Reactivity of Phenylhydroquinone

Redox Chemistry of Phenylhydroquinone: Interconversion with Quinone and Semiquinone Forms

The redox chemistry of this compound is characterized by its ability to undergo oxidation to form phenylbenzoquinone (PBQ), a reaction that can proceed through a semiquinone intermediate. This interconversion is a key aspect of its chemical behavior.

The oxidation of this compound to phenylbenzoquinone is a critical transformation that can occur through both non-enzymatic and enzymatic pathways. nih.gov Auto-oxidation plays a role, where PHQ is oxidized to PBQ via the phenylsemiquinone (PSQ) radical with the concurrent production of superoxide (B77818) anion radicals. researchgate.net However, studies have indicated that in the absence of enzymes, this auto-oxidation accounts for less than 10% of the conversion, suggesting it is a minor pathway in biological systems. nih.govoup.com

The rate of PHQ auto-oxidation is significantly influenced by pH. nih.gov Research has shown a curvilinear relationship between the rate of PHQ oxidation and pH over the range of 6.3 to 7.6, which is relevant to physiological conditions such as in urine. nih.govinchem.org The rate of this pH-dependent auto-oxidation is also enhanced by the presence of its own oxidation product, phenylbenzoquinone. nih.gov A proposed mechanism for this pH-dependent pathway identifies the ionization of the phenylsemiquinone as a key step in the production of reactive species. nih.gov

Enzymatic oxidation represents a more significant pathway for PHQ conversion. Peroxidases, such as myeloperoxidase and horseradish peroxidase, can metabolize PHQ to PBQ in the presence of hydrogen peroxide. nih.govoup.com The formation of reactive metabolites from PHQ involves both a pH-independent (oxygen-dependent) and a pH-dependent pathway. nih.govinchem.org

| Oxidation Pathway | Key Factors | Intermediate | Product |

| Auto-oxidation | pH, Oxygen, Presence of PBQ | Phenylsemiquinone (PSQ) | Phenylbenzoquinone (PBQ) |

| Enzymatic Oxidation | Peroxidases (e.g., MPO, HRP), Hydrogen Peroxide | Phenylsemiquinone (PSQ) | Phenylbenzoquinone (PBQ) |

Mechanisms of this compound Oxidation to Phenylbenzoquinone and Semiquinone

Enzyme-Mediated Transformations Involving this compound

Various enzyme systems play a pivotal role in the metabolism and transformation of this compound. These enzymatic reactions are central to understanding the biological consequences of exposure to its parent compound, o-phenylphenol.

The cytochrome P450 (CYP450) enzyme system is instrumental in the metabolism of o-phenylphenol and its subsequent metabolites. Microsomal CYP450 enzymes catalyze the initial conversion of o-phenylphenol to this compound. iarc.frnih.gov Following its formation, PHQ can be further oxidized to phenylbenzoquinone by the same enzyme system, particularly when supported by cofactors like cumene (B47948) hydroperoxide. iarc.frnih.gov

Conversely, microsomal enzymes, specifically cytochrome P450 reductase, can catalyze the reduction of phenylbenzoquinone back to this compound. iarc.frnih.gov This enzymatic interplay provides direct evidence for the cytochrome P450-catalyzed redox cycling of o-phenylphenol. nih.gov The activation of PHQ by the microsomal system in the presence of NADPH or cumene hydroperoxide leads to the formation of DNA adducts, and this process is significantly diminished by known inhibitors of cytochrome P450. nih.gov This highlights the critical role of CYP450 in generating reactive, DNA-binding metabolites from this compound. nih.gov

| Enzyme System | Reaction | Cofactor(s) | Significance |

| Cytochrome P450 | Oxidation of PHQ to PBQ | Cumene hydroperoxide | Generation of reactive quinone |

| Cytochrome P450 Reductase | Reduction of PBQ to PHQ | NADPH | Redox cycling |

Prostaglandin (B15479496) H synthase (PGS), an enzyme found in high concentrations in tissues such as the urinary bladder and kidney medulla, is also involved in the metabolic activation of this compound. nih.govoup.com The peroxidase activity of PGS can metabolize PHQ to phenylbenzoquinone, a reaction that is dependent on co-factors like arachidonic acid and hydrogen peroxide. nih.govoup.comiarc.fr

Studies have demonstrated that the disappearance of PHQ over time is stoichiometric to the formation of PBQ in the presence of PGS, confirming an efficient enzymatic conversion. nih.govoup.com This peroxidative metabolism of PHQ by PGS is considered a potential pathway for the generation of the reactive phenylbenzoquinone in target organs for o-phenylphenol-induced toxicity. nih.govoup.com

Laccases are copper-containing oxidoreductase enzymes that catalyze the one-electron oxidation of a broad range of phenolic compounds, with the concomitant reduction of oxygen to water. nih.govmdpi.com The catalytic cycle involves the abstraction of an electron from the phenolic substrate by a copper atom (Cu1) at the active site, generating a phenoxy radical. nih.govnih.gov These radicals can then undergo non-enzymatic coupling reactions to form dimers, oligomers, or polymers. mdpi.com

While specific studies on the laccase-facilitated oxidation of this compound are limited, the known reactivity of laccases with other hydroquinones and phenolic analogues suggests a similar mechanism would apply. osti.gov The oxidation would proceed through the formation of a phenylsemiquinone radical, which could then be further oxidized to phenylbenzoquinone or participate in coupling reactions. The efficiency of laccase in oxidizing the final product to the quinone form has been shown to be crucial for achieving high product yields in related reactions. osti.gov

Prostaglandin H Synthase Participation in this compound Metabolism

Molecular Interaction Mechanisms of this compound and its Derivatives

The biological activity of this compound is intrinsically linked to its ability to interact with and modify crucial biomolecules. These interactions can lead to a cascade of cellular events, including DNA damage, modulation of enzyme activity, and induction of apoptosis.

This compound Interactions Leading to DNA Adduction

The metabolic activation of ortho-phenylphenol produces this compound, which can be further oxidized to the more reactive phenylbenzoquinone. acs.org This process, mediated by enzymes like cytochrome P-450 and prostaglandin H synthase, is a critical step in the formation of DNA adducts. acs.orgnih.gov

Both in vitro and in vivo studies have demonstrated that this compound and its metabolite, phenylbenzoquinone, can covalently bind to DNA. acs.orgnih.gov This adduction is believed to play a role in the genotoxic effects observed with ortho-phenylphenol exposure. acs.orgoup.com The mechanism often involves the nucleophilic attack of DNA bases, particularly the exocyclic amine nitrogen of deoxyguanosine, on the electrophilic quinone ring. acs.org This leads to the formation of stable DNA adducts. acs.orgnih.gov

Furthermore, the autoxidation of this compound to phenylbenzoquinone can generate reactive oxygen species (ROS), which in turn cause oxidative DNA damage. acs.orgnih.gov This oxidative stress can lead to DNA strand breaks and the formation of lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). nih.gov Studies have shown that phenylbenzoquinone is more potent in inducing DNA strand breakage and the formation of 8-oxodG in cultured human cells compared to this compound. nih.gov The generation of semiquinone radicals and superoxide during these reactions has been confirmed through spectroscopic studies. nih.gov

Inhibition of cytochrome P450 or prostaglandin synthase has been shown to reduce the levels of DNA adducts formed from ortho-phenylphenol, highlighting the importance of metabolic activation in its genotoxicity. nih.gov

This compound-Induced Apoptosis and Cell Cycle Modulation Mechanisms

This compound has been shown to induce apoptosis (programmed cell death) and modulate the cell cycle in various cell types, including human colon cancer cells and mouse thymocytes. nih.govmedchemexpress.comnih.gov

In mouse thymocytes, this compound induces cell cycle arrest at the G2/M phase. nih.gov This is achieved by reducing the expression of genes associated with this phase of the cell cycle. nih.gov The mechanism involves the phosphorylation of the tumor suppressor protein p53 at serine 15. nih.gov This phosphorylation is upregulated through the activation of the ATR, Erk1/2, and p38 signaling pathways, ultimately leading to increased apoptosis. nih.govmedchemexpress.com

Similarly, in human colon cancer cells (HCT116), this compound treatment leads to a dose-dependent inhibition of growth, an accumulation of cells in the G2/M phase, and an increase in the mitotic index. nih.gov This is accompanied by a dose-dependent increase in apoptotic cells and a high frequency of aneuploidy (abnormal number of chromosomes). nih.gov Notably, these effects occur in the absence of detectable DNA damage, as measured by γ-H2AX foci formation. nih.gov This suggests that this compound's effects on the cell cycle and apoptosis may be mediated by mechanisms other than direct DNA damage in these cells.

The induction of apoptosis is a complex process involving a cascade of events, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. medcraveonline.com this compound's ability to trigger this process underscores its potential as a cytotoxic agent.

Inhibition Mechanisms of Metalloenzymes (e.g., Aminopeptidase (B13392206) N, Neutral Endopeptidase) by this compound Analogues

Analogues of this compound have been explored as inhibitors of metalloenzymes, which are enzymes that require a metal ion for their catalytic activity. nih.gov Aminopeptidase N (APN) and neutral endopeptidase (NEP) are two such zinc metallopeptidases involved in the breakdown of enkephalins, which are endogenous opioid peptides. researchgate.net Inhibition of both these enzymes can produce significant analgesic effects. researchgate.net

Phosphinic compounds designed to mimic the transition state of substrates hydrolyzed by APN have been synthesized and shown to be potent inhibitors with Ki values in the nanomolar range. researchgate.net These inhibitors are considered among the most potent APN inhibitors developed to date. researchgate.net Dual inhibitors with high affinity for both NEP and APN have also been designed, acting as competitive inhibitors with Ki values in the nanomolar range. researchgate.net

The general mechanism of inhibition for many metalloenzyme inhibitors involves the chelation of the active site metal ion or interaction with key amino acid residues involved in catalysis. nih.gov For instance, phosphonic acid analogues of phenylglycine have been studied as inhibitors of porcine aminopeptidase N. mdpi.compreprints.org Molecular modeling studies suggest that the aminophosphonate fragments of these inhibitors bind in a highly uniform manner within the active site, and differences in their inhibitory potency are primarily due to the substitution patterns on their phenyl rings. mdpi.com

General Chemical Reaction Kinetics and Mechanistic Elucidation of this compound Transformations

The chemical transformations of this compound are crucial to its reactivity and biological effects. Understanding the kinetics and mechanisms of these reactions provides insight into its behavior in different chemical and biological environments.

One important reaction is the proton-coupled electron transfer (PCET) between this compound and the superoxide radical anion (O₂•⁻). jst.go.jp Studies using cyclic voltammetry and in situ electrolytic electron spin resonance have shown that this reaction proceeds via a concerted two-proton-coupled electron transfer (2PCET) process. jst.go.jp In this single-step mechanism, one electron and two protons are transferred. jst.go.jp The phenyl substituent on the hydroquinone (B1673460) ring has been found to have minimal influence on the electronic aspects of this PCET reaction, with its primary effect being a slight decrease in reactivity at higher concentrations due to steric hindrance. jst.go.jp

The kinetics of polymerization reactions involving hydroquinone derivatives have also been investigated. For example, the polycondensation of p-acetoxybenzoic acid, a reaction relevant to the synthesis of liquid crystal polymers, follows second-order kinetics. mdpi.com The proposed mechanism involves the formation of tetrahedral intermediates. mdpi.com Side reactions, such as the loss of ketene (B1206846) to form phenolic end groups and decarboxylation to produce phenyl ester ends, can alter the reaction mechanism to a phenolysis pathway. mdpi.com

The oxidation of this compound to phenylbenzoquinone is a key transformation. acs.org Electron spin resonance and UV-visible spectroscopic studies have demonstrated the generation of semiquinone radicals and superoxide during the autoxidation of this compound, particularly in the presence of metal ions like Cu(II). nih.gov These reactive species are implicated in the oxidative DNA damage caused by this compound. nih.gov

Computational and Theoretical Investigations of Phenylhydroquinone

Quantum Chemical Studies and Molecular Modeling of Phenylhydroquinone Systems

Quantum chemical methods are instrumental in elucidating the electronic structure and geometric parameters of this compound. These ab initio and semi-empirical calculations offer a detailed view of the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. wikipedia.org It is particularly effective for optimizing molecular geometries and predicting electronic properties. For this compound and its derivatives, DFT calculations, often using the B3LYP hybrid functional with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), are employed to determine the most stable conformation. nih.govnih.gov The optimization process involves finding the geometry that corresponds to a true energy minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational analysis.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, indicating the molecule's chemical reactivity and kinetic stability. For instance, studies on related hydroquinone (B1673460) compounds, like chlorohydroquinones, have shown that DFT can accurately predict this energy gap. scielo.org.za A smaller gap generally suggests higher reactivity.

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. orientjchem.org These maps visualize the electron density around the molecule, highlighting regions prone to electrophilic or nucleophilic attack. Red areas on an MEP map indicate negative electrostatic potential (electron-rich), while blue areas represent positive potential (electron-poor). orientjchem.org

Table 1: Representative Electronic Properties of Hydroquinone Derivatives Calculated by DFT Note: This table is illustrative, based on typical values for similar phenolic compounds, as specific values for this compound were not available in the searched literature.

| Property | Calculated Value | Significance |

| HOMO Energy | ~ -5.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.0 eV | Relates to chemical reactivity and stability scielo.org.za |

| Dipole Moment | ~ 2.0 - 3.0 D | Measures the polarity of the molecule scielo.org.za |

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the electronic Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. usp.brgatech.edu While DFT includes electron correlation effects, HF theory treats electron-electron repulsion in an average way, neglecting some correlation. mit.edu Despite this limitation, HF is valuable for initial structural optimizations and for providing a baseline for more advanced calculations. gatech.edu

In the study of this compound and its analogues, HF methods, often in conjunction with basis sets like 3-21G, 6-31G, and 6-311G, can be used to analyze conformational possibilities and electronic structures. scielo.org.za The variational principle is applied to find the set of orbitals that minimizes the energy, taking into account the average electron-electron repulsion. mit.edu Comparing results from HF and DFT can provide insights into the importance of electron correlation for specific properties. Generally, the HOMO-LUMO gap calculated by HF is larger than that predicted by DFT. scielo.org.za For large systems, corrected HF methods like HF-3c have been developed to provide results approaching the quality of large basis set DFT at a lower computational cost. researchgate.net

Theoretical calculations are highly effective in predicting spectroscopic data, which aids in the interpretation of experimental spectra. DFT methods, particularly B3LYP, are commonly used to calculate vibrational frequencies (FTIR and Raman). nih.govresearchgate.net The calculated frequencies are often scaled to compensate for anharmonicity and limitations in the theoretical model, leading to good agreement with experimental data. ajol.info These calculations not only predict the frequencies but also the intensities of the vibrational modes, helping to assign specific peaks to the corresponding molecular motions.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level. nih.govajol.info The calculated shifts are reported relative to a standard, typically tetramethylsilane (B1202638) (TMS). nih.gov Computational approaches can provide reasonable predictions for ¹H-NMR shifts if the level of theory and basis set accurately estimate the molecular geometry and magnetic environment. wisc.edu These theoretical predictions are invaluable for assigning signals in complex experimental NMR spectra. ajol.infowisc.edu

Table 2: Comparison of Predicted Spectroscopic Data Methods This table outlines the general application of computational methods for spectroscopic prediction.

| Spectroscopic Parameter | Computational Method | Basis Set Example | Key Output |

| Vibrational Frequencies | DFT (B3LYP) | 6-311++G(d,p) | Frequencies (cm⁻¹), IR Intensities nih.gov |

| NMR Chemical Shifts | DFT (GIAO) | 6-311++G(d,p) | Chemical Shifts (ppm) vs. TMS nih.govajol.info |

| Electronic Spectra (UV-Vis) | TD-DFT | B3LYP/6-31++G(d,p) | Excitation Energies, Oscillator Strengths nih.gov |

Hartree-Fock (HF) Methods in Conformational and Electronic Structure Analysis

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. dovepress.com These simulations allow for the investigation of how this compound interacts with its environment, such as solvents or biological macromolecules. dovepress.commdpi.com By solving Newton's equations of motion for a system of interacting particles, MD can reveal information about the stability of molecular complexes, conformational changes, and the role of intermolecular forces like hydrogen bonds and π-π interactions. dovepress.comnih.gov

For example, MD simulations can be used to understand the binding mode of a ligand like this compound within a protein's active site. nih.gov The analysis of the simulation trajectory can provide details on the stability of the ligand-protein complex, root mean square deviation (RMSD), and specific intermolecular interactions that are crucial for binding. dovepress.com Such simulations can elucidate why certain derivatives show higher affinity or selectivity for a target. nih.gov The simulations can also model the behavior of this compound in different solvents, providing insights into its solubility and the arrangement of solvent molecules around it. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics of this compound Derivatives

QSAR and cheminformatics are essential tools in modern drug discovery and chemical safety assessment. researchgate.netu-strasbg.fr They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. researchgate.net

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical properties. toxicology.orgnih.govresearchgate.net These descriptors can be categorized based on their dimensionality (1D, 2D, 3D, 4D) and the type of information they encode, such as constitutional, topological, geometric, or electronic properties. toxicology.org For this compound analogues, relevant descriptors might include molecular weight, logP (lipophilicity), polar surface area (PSA), number of hydrogen bond donors/acceptors, and quantum chemical descriptors like HOMO/LUMO energies and dipole moment. researchgate.netu-strasbg.fr

The development of a robust QSAR model involves several steps:

Generation of Descriptors: Using software like Dragon or other computational tools to calculate a wide range of descriptors for a set of this compound derivatives. nih.govtalete.mi.it

Descriptor Selection: Employing statistical methods, such as genetic algorithms or multiple linear regression (MLR), to select a subset of non-redundant descriptors that are most relevant to the activity being modeled. toxicology.orgnih.gov This step is crucial to avoid overfitting and to create a mechanistically interpretable model.

Model Building and Validation: Using the selected descriptors to build a predictive model with statistical techniques like MLR, partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) or support vector machines (SVM). nih.govnih.gov The model's predictive power is rigorously validated using internal methods (e.g., cross-validation) and external validation with a test set of compounds not used in model development. toxicology.orgresearchgate.net A successful QSAR model can then be used to predict the activity of new, untested this compound derivatives, guiding the synthesis of more potent or desirable compounds. nih.govresearchgate.net

In Silico Screening and Design of this compound-Based Molecules

Computational, or in silico, screening has emerged as a powerful tool for the high-throughput evaluation of chemical compounds, enabling the prioritization of candidates for further experimental testing. oecd-ilibrary.org This approach is particularly valuable in the rational design of molecules based on a core scaffold like this compound. jst.go.jp By leveraging computational models, researchers can predict the properties and potential biological activities of this compound derivatives, guiding the synthesis of novel compounds with desired characteristics. jst.go.jpucr.ac.cr

Virtual high-throughput screening (vHTS) has been employed to investigate the potential protein targets of various phenolic compounds, including derivatives of this compound. In one study, a range of bisphenol analogs and derivatives were docked against 328 proteins associated with noncommunicable diseases. nih.gov Among the tested compounds was 3,5-bis(trifluoromethyl)this compound (BTFMHQ), which, along with other analogs, exhibited favorable binding affinity scores (≤ −7.5 kcal/mol) with proteins implicated in cardiovascular diseases. nih.gov Such studies help identify potential biological interactions and flag molecules of interest for further investigation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models represent another key in silico technique. These models correlate variations in the chemical structure of compounds with changes in their biological activity or toxicity. Several studies have applied QSAR and related methods to model the toxicity of phenol (B47542) derivatives, including this compound, to various organisms. researchgate.netresearchgate.net For instance, the toxicity of this compound to the protozoan Tetrahymena pyriformis has been modeled using electronic-structure informatics descriptors, which can help in predicting the potential environmental impact of such compounds. researchgate.net

The design of this compound-based molecules extends to materials science applications. For example, computational methods aid in the design of novel hydroquinone derivatives for use as neutral organic redox shuttles in dye-sensitized solar cells (DSSCs). ucr.ac.cr By modifying the hydroquinone core with substituents like a phenyl group, researchers can tune the electrochemical properties of the molecule. The goal is to create stable, efficient redox pairs that can improve the performance and lifetime of DSSCs. ucr.ac.cr Computational investigations, in conjunction with experimental work, provide insights into how different substituents affect the molecule's electronic structure and redox potential, facilitating a rational design process. jst.go.jpucr.ac.cr

Table 1: Example of In Silico Screening Data for a this compound Derivative This table presents hypothetical data based on the methodologies described in the cited literature for illustrative purposes.

| Compound | Target Protein Class | Docking Software | Predicted Binding Affinity (kcal/mol) | Predicted Interaction Type |

|---|---|---|---|---|

| 3,5-bis(trifluoromethyl)this compound | Cardiovascular-associated proteins | AutoDock Vina | -7.8 | Hydrogen bonding, hydrophobic interactions |

Source: Methodology adapted from Montes-Grajales et al., 2021. nih.gov

Computational Elucidation of this compound Reaction Mechanisms

Computational chemistry provides indispensable tools for unraveling the complex reaction mechanisms of this compound. Theoretical calculations, particularly Density Functional Theory (DFT), allow researchers to explore reaction pathways, characterize transient species like intermediates and transition states, and calculate kinetic parameters that are often difficult to measure experimentally. jst.go.jpresearchgate.net These computational investigations have been crucial in understanding reactions ranging from proton-coupled electron transfer (PCET) to polymerization. researchgate.netacs.org

Studies on the reaction between this compound (Ph-H2Q) and the superoxide (B77818) radical anion (O₂•⁻) have used DFT calculations alongside electrochemical methods to detail the underlying PCET mechanism. jst.go.jpresearchgate.net These computational models help to interpret experimental data, such as cyclic voltammograms, and provide a molecular-level picture of the reaction dynamics. researchgate.net Similarly, the kinetics of polycondensation reactions involving this compound diacetate have been analyzed, with computational approaches supporting the interpretation of experimental kinetic data. acs.orgmdpi.com

Transition State Analysis and Reaction Pathway Mapping

A central application of computational chemistry is the mapping of potential energy surfaces to identify the most favorable reaction pathways. This involves locating and characterizing the structures of transition states—the high-energy configurations that connect reactants to products.

In the context of the reaction between this compound and the superoxide radical anion, computational studies have been instrumental in elucidating the mechanism. jst.go.jpresearchgate.net The reaction is proposed to proceed via a two-proton-coupled electron transfer (2PCET), a process fundamental in biology and materials science. researchgate.net DFT calculations have helped to map out the plausible pathway for this reaction in an aprotic solvent like N,N-dimethylformamide (DMF). jst.go.jpresearchgate.net

The proposed mechanism involves several key steps:

Formation of a pre-reactive complex: this compound and the superoxide radical anion first associate to form a complex. researchgate.net

Concerted 2PCET: The central step is a concerted transfer of two protons from the hydroxyl groups of this compound and one electron to the superoxide radical. This single kinetic step generates a phenylquinone radical anion and hydrogen peroxide. jst.go.jpresearchgate.net

Characterization of Intermediates: Computational analysis helps to confirm the identity of species observed in experiments, such as the phenylquinone radical anion (Ph-Q•⁻), by simulating their spectroscopic properties. researchgate.net

Kinetic Modeling and Rate Constant Prediction

Kinetic modeling uses computational methods to predict reaction rates and compare them with experimental values. This involves calculating the activation energies (the energy barrier of the transition state) and frequency factors to determine the theoretical rate constants.

For the polycondensation of aromatic diacids with diacetates like 2-phenylhydroquinone diacetate (PhHQD), kinetic studies have shown that the reactions follow specific rate laws. acs.orgmdpi.com For example, the model reaction of p-t-butylbenzoic acid with hydroquinone diacetate follows second-order kinetics. acs.org In contrast, the heterogeneous polymerization of terephthalic acid (TA) with PhHQD was found to follow pseudo-first-order kinetics. acs.org

Computational studies can complement these experimental findings by calculating the activation energies for the proposed reaction steps. For instance, in the acidolysis reaction that forms the basis of these polymerizations, a proposed mechanism involves tetrahedral intermediates. mdpi.com Quantum chemical calculations can model these intermediates and the corresponding transition states to derive theoretical activation energies, which can then be compared to experimental values obtained from Arrhenius plots. acs.orgmdpi.com The polymerization involving TA and PhHQD was found to be the fastest among several tested systems, a result that can be rationalized through computational analysis of the reactants' and intermediates' stability and reactivity. acs.org

In the case of the PCET reaction of this compound, digital simulations of cyclic voltammograms, which are based on theoretical kinetic models, have been used to extract thermodynamic and kinetic parameters for the elementary steps of the reaction. researchgate.net This combination of experimental and computational kinetic analysis provides a comprehensive understanding of the reaction dynamics. researchgate.net

Table 2: Experimental Kinetic Data for Reactions Involving this compound Derivatives

| Monomer System | Reaction Type | Temperature Range (°C) | Kinetic Order | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|---|

| p-tert-butylbenzoic acid / Hydroquinone diacetate | Model Homogeneous Reaction | 250-300 | Second-order | 22.8 |

| Terephthalic acid / 2-Phenylhydroquinone diacetate | Heterogeneous Polymerization | 270-300 | Pseudo-first-order | 27.6 |

Source: Adapted from Han et al., 1996. acs.org

Table 3: List of Mentioned Compounds

| Compound Name | Abbreviation / Other Name |

|---|---|

| This compound | 2-Phenylbenzene-1,4-diol, Ph-H2Q |

| 3,5-bis(trifluoromethyl)this compound | BTFMHQ |

| 2-Phenylhydroquinone diacetate | PhHQD |

| Superoxide radical anion | O₂•⁻ |

| Phenylquinone radical anion | Ph-Q•⁻ |

| Hydrogen peroxide | H₂O₂ |

| Terephthalic acid | TA |

| p-tert-butylbenzoic acid | ptBuBA |

| Hydroquinone diacetate | HQD |

| N,N-dimethylformamide | DMF |

| 2,5-di-tert-butylhydroquinone | DTHQ |

| 2-isopropyl-5-methylhydroquinone | Thymohydroquinone |

| 2-methylbenzene-1,4-diol | CH₃-H₂Q |

| 2-chlorobenzene-1,4-diol | Cl-H₂Q |

Advanced Analytical Methodologies for Phenylhydroquinone Analysis

Advanced Chromatographic Techniques for Phenylhydroquinone and Metabolites

Chromatography is a fundamental technique for separating the components of a mixture. chromtech.com In the context of this compound analysis, advanced chromatographic methods are indispensable for isolating the target analyte from complex sample matrices and for the separation of its metabolites.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (e.g., UV, PDA, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation and quantification of various compounds. iipseries.org When analyzing this compound, HPLC is often coupled with a range of detectors to enhance selectivity and sensitivity.

UV Detection: Ultraviolet (UV) detection is a common and robust method used in HPLC. nih.gov It is based on the principle that molecules with chromophores, such as the aromatic ring in this compound, absorb light in the UV-visible spectrum. While effective, its selectivity can be limited in complex samples where multiple compounds may absorb at similar wavelengths.

Photodiode Array (PDA) Detection: A Photodiode Array (PDA) detector is an advanced form of UV detector that can acquire the entire UV-visible spectrum of a compound as it elutes from the HPLC column. This provides more comprehensive data, allowing for peak purity assessment and compound identification based on its unique spectral fingerprint.

Fluorescence Detection (FLD): For compounds that fluoresce, fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection. hplc.euub.edu this compound and some of its derivatives can be naturally fluorescent or can be derivatized to introduce a fluorophore, enabling their detection at very low concentrations. jasco-global.com The choice of excitation and emission wavelengths can be optimized to minimize interference from other compounds in the sample. gnest.org The enhanced sensitivity of FLD is due to the low background signal compared to UV detection. hplc.eu

Table 1: Comparison of HPLC Detection Modalities for this compound Analysis

| Detector Type | Principle | Advantages | Considerations |

| UV/Vis | Measures the absorption of ultraviolet or visible light by the analyte. | Robust, well-established, and applicable to a wide range of compounds with chromophores. nih.gov | Lower sensitivity and selectivity compared to other detectors, especially in complex matrices. |

| Photodiode Array (PDA) | Acquires the full UV-visible spectrum of the eluting compound. | Provides spectral information for peak identification and purity assessment. | Data files are larger and require more complex software for analysis. |

| Fluorescence (FLD) | Measures the light emitted by a fluorescent analyte after excitation at a specific wavelength. | High sensitivity and selectivity for fluorescent compounds. hplc.euub.edu | Not all compounds are naturally fluorescent; derivatization may be required. jasco-global.com |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile this compound Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. alwsci.com For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility. alwsci.com This typically involves converting the polar hydroxyl groups into less polar, more volatile derivatives, such as trimethylsilyl (B98337) ethers. mdpi.com

GC-MS/MS, or tandem mass spectrometry, adds another layer of selectivity and sensitivity. nih.gov It involves the selection of a specific parent ion of the derivatized this compound, which is then fragmented to produce characteristic daughter ions. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for highly specific and sensitive quantification, even in complex matrices. nih.gov The use of GC-MS/MS is particularly beneficial for trace-level analysis. filab.fr

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices and Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.net This technique is exceptionally well-suited for the analysis of this compound and its metabolites in complex biological and environmental samples. nih.gov LC-MS/MS can overcome the challenges of matrix effects, where other components in the sample interfere with the ionization of the target analyte. researchgate.netnih.gov

The use of tandem mass spectrometry (MS/MS) allows for the development of highly selective methods by monitoring specific precursor-to-product ion transitions. researchgate.net This high selectivity minimizes the need for extensive sample cleanup and enables the accurate quantification of this compound at very low concentrations. nih.gov The development of advanced ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), has further expanded the applicability of LC-MS/MS to a wide range of compounds. researchgate.net

Preparative Chromatography for this compound Isolation and Purification

Preparative chromatography is a technique used to isolate and purify larger quantities of a specific compound from a mixture. chromatographyonline.com This is often a crucial step in research for obtaining pure this compound for further structural elucidation, biological activity testing, or as an analytical standard. Techniques like preparative HPLC are employed for this purpose. certech.be

The goal of preparative chromatography is to maximize the recovery and purity of the target compound. This often involves optimizing the chromatographic conditions, such as the mobile and stationary phases, and using larger columns to handle higher sample loads. High-performance counter-current chromatography (HPCCC) is another liquid-liquid partition technique that can be used for the efficient separation and purification of compounds from complex extracts without a solid support. nih.gov

Advanced Spectroscopic Techniques for this compound Characterization

Spectroscopic techniques are vital for the structural characterization and confirmation of this compound and its metabolites.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass accuracy in the parts-per-million (ppm) range. bruker.com This level of precision allows for the unambiguous determination of the elemental composition of a molecule. cuni.cz For this compound, HRMS can confirm its molecular formula by comparing the experimentally measured mass to the theoretical mass.

HRMS is often coupled with liquid chromatography (LC-HRMS) to provide both separation and highly accurate mass data for the components of a mixture. cuni.czsciex.com This is particularly valuable for identifying unknown metabolites of this compound in complex samples. The high resolving power of HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) mass spectrometers, enables the differentiation of compounds with very similar nominal masses, reducing the risk of false positives. nih.govsciex.com The data obtained from HRMS can be further fragmented (MS/MS) to provide structural information, aiding in the complete characterization of the molecule. rsc.org

Table 2: Key Spectroscopic and Chromatographic Techniques for this compound

| Technique | Abbreviation | Primary Application for this compound | Key Advantages |

| High-Performance Liquid Chromatography | HPLC | Separation and quantification. iipseries.org | Versatile, robust, and can be coupled with various detectors. iipseries.orgnih.gov |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile forms or derivatives. alwsci.com | High separation efficiency for volatile compounds. chromtech.com |

| Liquid Chromatography-Mass Spectrometry | LC-MS/MS | Trace analysis in complex matrices. nih.govnih.gov | High sensitivity, selectivity, and structural information. researchgate.net |

| Preparative Chromatography | - | Isolation and purification of the compound. chromatographyonline.com | Provides pure material for further studies. |

| High-Resolution Mass Spectrometry | HRMS | Accurate mass determination and formula confirmation. cuni.cz | Unambiguous elemental composition determination. bruker.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR for Structural Elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous structural elucidation of organic molecules, including this compound and its derivatives. researchgate.netweebly.com While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, complex structures often lead to overcrowded spectra where signals overlap. weebly.com To overcome these limitations, two-dimensional (2D) NMR techniques are employed, which resolve correlations between nuclei and provide detailed insights into molecular connectivity. preprints.orgipb.pt

For this compound, 2D NMR is instrumental in confirming its incorporation into more complex architectures, such as polymers and resins. researchgate.netresearchgate.net Key 2D NMR experiments used for this purpose include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is invaluable for tracing out proton networks within the phenyl and hydroquinone (B1673460) rings. numberanalytics.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the signals of directly attached carbons. ipb.ptnumberanalytics.com This allows for the definitive assignment of which proton is bonded to which carbon in the this compound moiety.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. ipb.ptnumberanalytics.com It is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule, confirming, for example, the linkage between the phenyl group and the hydroquinone ring.

Together, these advanced NMR methods provide a complete and detailed map of the molecular structure, making them essential for the characterization of novel materials derived from this compound. preprints.orgresearchgate.net

Table 1: Common 2D NMR Techniques for Structural Elucidation of this compound Derivatives

| 2D NMR Technique | Abbreviation | Information Provided | Application for this compound |

|---|---|---|---|

| Correlation Spectroscopy | COSY | Shows correlations between coupled protons (¹H-¹H). numberanalytics.com | Identifies adjacent protons on the aromatic rings. |

| Heteronuclear Single Quantum Coherence | HSQC | Shows correlations between protons and their directly attached carbons (¹H-¹³C). nanalysis.com | Assigns specific proton signals to their corresponding carbon atoms in the rings. |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between protons and carbons over 2-3 bonds. ipb.pt | Confirms connectivity between the phenyl and hydroquinone rings and identifies quaternary carbons. |

| Total Correlation Spectroscopy | TOCSY | Identifies all protons within a given spin system, not just adjacent ones. ipb.pt | Differentiates between protons belonging to the phenyl ring versus the hydroquinone ring. |

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Fourier Transform Infrared (FTIR) Spectroscopy is based on the absorption of infrared radiation by a molecule, which excites its bonds to vibrate at specific frequencies. For this compound, key absorptions in the IR spectrum would correspond to:

O-H stretching: Characteristic broad peaks for the hydroxyl groups.

C-H stretching: Signals from the aromatic rings.

C=C stretching: Peaks associated with the aromatic ring structures.

C-O stretching: Vibrations from the bond between the ring and the hydroxyl group.

FTIR has been successfully used to confirm the synthesis of products from this compound, such as in the formation of epoxy resins, where the disappearance of certain peaks and the appearance of new ones can verify the curing and cross-linking process. researchgate.net

Raman Spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light (from a laser). nih.gov While IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the C=C bonds of the aromatic rings would produce particularly strong Raman signals. The region of the spectrum containing these unique vibrational patterns is known as the fingerprint region, which is invaluable for unequivocal identification. spectroscopyonline.comspectroscopyonline.com

Spectroscopic Ellipsometry for Thin Film and Material Property Assessment

Spectroscopic Ellipsometry (SE) is a non-destructive and highly sensitive optical technique used for the characterization of thin films. horiba.comresearchgate.net It measures the change in the polarization state of light upon reflection from a sample surface. horiba.com By analyzing this change over a range of wavelengths, SE can accurately determine a variety of material properties, including film thickness, optical constants (refractive index n and extinction coefficient k), surface roughness, and interface thickness. horiba.comsentech.com

This compound is a valuable monomer used in the synthesis of high-performance polymers, such as polyesters and polyimides, which can be processed into thin films. researchgate.netacs.org The properties of these films are critical for their application in areas like electronics, optical coatings, and protective layers. spectroscopyonline.com

Spectroscopic ellipsometry is an ideal tool for assessing these films. researchgate.net For instance, researchers can use SE to:

Monitor film growth in real-time (in situ) to optimize deposition processes. spectroscopyonline.com

Precisely measure the thickness of transparent polymer films, from a few nanometers to several microns. researchgate.net

Determine the optical constants of the film, which are essential for applications in optical devices.

Assess the uniformity of the film across a substrate.

Characterize complex multi-layer structures. sentech.com

This analytical method is crucial for ensuring the quality and performance of advanced materials derived from this compound. spectroscopyonline.com

Radiochemical Tracing Techniques (e.g., 32P-postlabeling for DNA Adducts)

Radiochemical tracing provides exceptionally high sensitivity for detecting the interaction of chemicals with biological macromolecules. The ³²P-postlabeling assay is a particularly powerful method for detecting and quantifying DNA adducts—covalent bonds formed between a chemical and DNA—even when they are present at very low levels. nih.govnih.gov This technique is instrumental in studying the genotoxic potential of compounds.

Research has shown that the metabolite of o-phenylphenol, o-phenylhydroquinone (o-PHQ), can undergo peroxidative activation to form reactive species that bind to DNA. The ³²P-postlabeling technique has been central to investigating this process. In studies using human promyelocytic leukemia cells (HL-60), treatment with o-phenylhydroquinone resulted in a dose-dependent formation of DNA adducts. iarc.frresearchgate.net

Key findings from these studies include:

The detection of one principal and three minor DNA adducts following exposure of HL-60 cells to o-phenylhydroquinone. researchgate.net

The distribution of these adducts was found to be approximately 80% for the principal adduct and 10%, 6%, and 4% for the minor ones. researchgate.net

Similar adduct profiles and levels were observed when cells were treated with the oxidized form, o-phenylbenzoquinone (o-PBQ), suggesting it is a key reactive intermediate. researchgate.net

These findings, made possible by the sensitivity of the ³²P-postlabeling assay, are critical for understanding the mechanisms by which this compound may exert biological effects.

Table 2: Research Findings on this compound-DNA Adducts using ³²P-Postlabeling

| Study Parameter | Finding | Reference |

|---|---|---|

| Cell Line | Human promyelocytic leukemia cells (HL-60) | iarc.frresearchgate.net |

| Compound Tested | o-Phenylhydroquinone (o-PHQ) and o-Phenylbenzoquinone (o-PBQ) | researchgate.net |

| Dose Relationship | Dose-dependent formation of DNA adducts observed. | iarc.frresearchgate.net |

| Number of Adducts | One principal and three minor adducts detected. | researchgate.net |

| Relative Adduct Level | 0.26–2.31 adducts/10⁷ nucleotides for 25–500 µM o-PHQ treatment. | researchgate.net |

Methodological Development in Sample Preparation and Extraction for this compound

Effective sample preparation is a critical prerequisite for the accurate and sensitive analysis of this compound, especially when it is present in complex matrices like biological fluids or environmental samples. nih.gov The goal of sample preparation is to isolate the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection. mdpi.com Recent developments have focused on miniaturized and more efficient techniques. nih.gov

Solid-Phase Extraction (SPE) Optimization

Solid-Phase Extraction (SPE) is a highly selective and widely used sample preparation technique based on the principles of chromatography. chromatographyonline.com It involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of solvent. chromatographyonline.com

The optimization of an SPE method for this compound would involve a systematic evaluation of several key parameters to maximize recovery and purity. Given this compound's structure (containing both polar hydroxyl groups and a nonpolar biphenyl (B1667301) system), reversed-phase or phenyl-based sorbents are logical choices. chromatographyonline.comphenomenex.com

Table 3: Key Parameters for SPE Method Optimization for this compound

| Parameter | Description | Considerations for this compound |

|---|---|---|

| Sorbent Selection | Choosing the solid phase material that will retain the analyte. mdpi.com | Reversed-phase (e.g., C8, C18) for hydrophobic interactions; Phenyl sorbents for π-π interactions with the aromatic rings. phenomenex.com |

| Sample Pre-treatment | Adjusting the sample to ensure optimal retention. chromatographyonline.com | Adjusting pH to ensure this compound is in its neutral, less polar form to enhance retention on reversed-phase media. |

| Conditioning Solvent | Wetting the sorbent to enable interaction with the sample. | Typically methanol (B129727) followed by water for reversed-phase sorbents. |

| Wash Solvent | Removing interfering compounds without eluting the analyte. | A weak solvent mixture (e.g., water with a low percentage of methanol) to wash away polar interferences. |

| Elution Solvent | Selecting a solvent strong enough to desorb the analyte from the sorbent. | A strong organic solvent like methanol, acetonitrile, or a mixture thereof. Optimization of solvent strength is key. mdpi.com |

Liquid-Liquid Microextraction Techniques (e.g., DLLME)

Dispersive Liquid-Liquid Microextraction (DLLME) is a modern, miniaturized version of traditional liquid-liquid extraction that is fast, cost-effective, and requires minimal solvent volumes. nih.gov The technique involves the rapid injection of a mixture of a water-immiscible extraction solvent and a water-miscible disperser solvent into an aqueous sample. mdpi.com This creates a cloudy solution of fine microdroplets, leading to a very large surface area for extraction and rapid transfer of the analyte from the aqueous phase to the extraction solvent. nih.gov

For the analysis of this compound in aqueous samples, DLLME offers a promising approach for preconcentration. The optimization of a DLLME method is crucial for achieving high enrichment factors and recoveries.

Table 4: Factors for Optimization in a DLLME Procedure for this compound

| Parameter | Description | Considerations for this compound |

|---|---|---|

| Extraction Solvent | A water-immiscible organic solvent that extracts the analyte. researchgate.net | Chlorinated solvents (e.g., chloroform, chlorobenzene) or other solvents with high affinity for phenolic/aromatic compounds. |

| Disperser Solvent | A solvent miscible in both the aqueous sample and the extraction solvent. nih.gov | Methanol, acetonitrile, or acetone (B3395972) are common choices. mdpi.com |

| Solvent Volumes | The volume of the extraction and disperser solvents. | Optimizing the ratio is critical to extraction efficiency. Typically in the microliter range. researchgate.net |

| Sample pH | Adjusting the pH of the aqueous sample to control the ionization state of the analyte. nih.gov | Acidifying the sample (pH < pKa of hydroxyl groups) will keep this compound in its neutral form, favoring extraction into the organic phase. |

| Salt Addition | Adding salt (e.g., NaCl) to the aqueous sample. researchgate.net | Increases the ionic strength of the aqueous phase, which can decrease the solubility of this compound and enhance its partitioning into the extraction solvent (salting-out effect). |

| Extraction Time | The time allowed for the extraction to occur after injection. | DLLME is typically very fast, but this parameter may still require optimization. researchgate.net |

Advanced Matrix Effects Mitigation Strategies

The accurate quantification of this compound in complex samples, such as biological fluids, food products, or environmental matrices, is frequently challenged by matrix effects. nih.govresearchgate.net Matrix effects are the alteration of ionization efficiency—either suppression or enhancement—caused by co-eluting compounds from the sample matrix. nih.gov This phenomenon can significantly compromise the accuracy, precision, and sensitivity of analytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). nih.govchromatographyonline.com To ensure the reliability of quantitative data, several advanced strategies have been developed to mitigate or compensate for these effects. These strategies range from sophisticated sample preparation and chromatographic techniques to corrective calibration methods. nih.govresearchgate.net

Advanced Sample Preparation and Chromatographic Separation